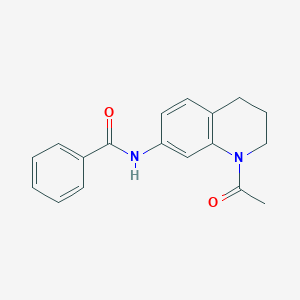

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

描述

属性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13(21)20-11-5-8-14-9-10-16(12-17(14)20)19-18(22)15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKZKPPSNORICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU.

Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.

Benzoylation: Finally, the acetylated tetrahydroquinoline is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety at the 7th position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce tetrahydroquinoline derivatives with different substitution patterns.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, thiols, basic or neutral conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives with different substitution patterns.

Substitution: Various substituted benzamide derivatives.

科学研究应用

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities.

Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, including its effects on bacterial quorum sensing and biofilm formation.

Industrial Applications: The compound is used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate bacterial communication systems (quorum sensing) in Pseudomonas aeruginosa, leading to decreased biofilm and pyocyanin formation . This modulation is guided by π-type interactions and the stereochemistry of the system, presenting a stable protein binding mode.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide with five synthesized tetrahydroquinoline derivatives () and the safety-profile analog 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (–8, 10). Key parameters include substituent effects, melting points, and hazard profiles.

Table 1: Structural and Physical Property Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound (Target) | Acetyl (1-position), benzamide (7-position) | C₁₉H₁₈N₂O₂ | 306.36 | Not reported |

| 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | Isobutyryl (1-position), 4-tert-butyl benzamide (7-position) | C₂₄H₃₀N₂O₂ | 378.51 | Not reported |

| N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (Compound 24) | Methanesulfonamide (7-position), ketone (2-position) | C₁₀H₁₂N₂O₃S | 240.28 | 236–237 |

| N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (25) | Methyl (1-position), methanesulfonamide (7-position), ketone (2-position) | C₁₁H₁₄N₂O₃S | 254.30 | 226–227 |

| (Z)-4-oxo-4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)amino)but-2-enoic acid (23) | But-2-enoic acid (7-position), ketone (2-position) | C₁₃H₁₂N₂O₄ | 260.25 | >300 |

Key Observations :

- Substituent Effects : The acetyl group in the target compound may enhance solubility compared to bulkier substituents like isobutyryl () or tert-butyl (). However, it may reduce thermal stability, as seen in the lower melting points of acetyl analogs vs. sulfonamide derivatives (e.g., Compound 24: 236–237°C) .

- Safety Profile: The isobutyryl analog (–8) exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335).

Table 2: Hazard Profile Comparison

| Compound Name | GHS Hazards | Precautionary Measures |

|---|---|---|

| 4-(tert-Butyl)-N-(1-isobutyryl-tetrahydroquinolin-7-yl)benzamide | H302, H315, H319, H335 | Use gloves, eye protection, and respiratory gear |

| This compound (Inferred) | Likely similar to above | Follow standard lab safety protocols |

| N-(2-oxo-tetrahydroquinolin-7-yl)methanesulfonamide (24) | Not reported | Assume acute toxicity risks until data available |

Notes:

- The isobutyryl analog’s hazards highlight the importance of substituent-driven toxicity.

- Methanesulfonamide derivatives (e.g., Compound 24) lack explicit hazard data but share reactive sulfonamide groups that could pose handling risks .

生物活性

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydroquinoline core with an acetyl group at the nitrogen atom and a benzamide substituent. This structural configuration is crucial for its biological interactions and pharmacological properties.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical cellular processes. For example, it may act as an inhibitor of kinases, which play a significant role in signal transduction pathways related to cancer and inflammation.

- Modulation of Biological Pathways : Research indicates that this compound can modulate pathways associated with inflammation and cancer progression by interacting with specific receptors or enzymes.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Tubulin Polymerization Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, a mechanism that disrupts cancer cell division. This suggests that this compound may possess similar properties.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Activity Against Bacteria : It has shown effectiveness against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an antibacterial agent. Further studies are required to fully characterize its spectrum of activity.

In Vitro Studies

In vitro studies have demonstrated the following findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Exhibited significant inhibition of cancer cell proliferation in various cell lines. |

| Study 2 | Showed promising antibacterial activity against MRSA and other resistant strains. |

| Study 3 | Identified as a potential inhibitor of specific kinases involved in inflammatory responses. |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other tetrahydroquinoline derivatives. The following table highlights some related compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-bromobenzamide | Structure | Exhibits antibacterial properties against MRSA. |

| N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzamide | Structure | Potential anticancer activity through tubulin inhibition. |

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamide | Structure | Investigated for its diverse biological activities including anticancer properties. |

常见问题

Q. What are the common synthetic routes for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves N-acylation of tetrahydroquinoline derivatives using benzoyl chloride or substituted benzoyl chlorides. Key steps include:

- Amide bond formation between 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine and benzoyl chloride under anhydrous conditions.

- Solvent selection (e.g., dichloromethane or tetrahydrofuran) and base (e.g., triethylamine) to neutralize HCl byproducts.

- Temperature control (0–25°C) to minimize side reactions like over-acylation. Yield optimization strategies include:

- Purity of starting materials (e.g., column chromatography for intermediates).

- Reaction monitoring via TLC or HPLC to terminate reactions at completion .

Q. Which spectroscopic and computational methods are most effective for confirming the molecular structure and three-dimensional conformation of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and acetyl/benzamide group integration .

- X-ray Crystallography : Resolves absolute stereochemistry and spatial arrangement of the tetrahydroquinoline core .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- Computational Modeling (DFT or MD simulations) : Predicts electronic properties, hydrogen-bonding interactions, and binding poses with biological targets .

Advanced Research Questions

Q. How does the presence of substituents on the benzamide moiety influence the compound's bioactivity, and what strategies resolve contradictions in structure-activity relationship (SAR) studies?

Substituents like nitro, chloro, or methoxy groups modulate bioactivity by altering electron density and steric effects , impacting target binding. For example:

- Nitro groups enhance cytotoxicity via bioreduction to reactive intermediates .

- Chloro substituents improve kinase inhibition by fitting hydrophobic enzyme pockets . Contradictions in SAR data (e.g., conflicting IC50 values across assays) can arise from:

- Differences in cell permeability or metabolic stability.

- Use of orthogonal assays (e.g., enzyme kinetics vs. cellular proliferation) to validate target engagement.

- Molecular dynamics simulations to reconcile binding affinity discrepancies .

Q. What experimental approaches elucidate the mechanism of kinase inhibition, particularly when in vitro and cellular assay results conflict?

- Enzyme Inhibition Assays : Measure IC50 values against purified kinases (e.g., EGFR or CDK2) using fluorescence-based ATP competition assays .

- Cellular Target Engagement : Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm kinase binding in live cells.

- Off-Target Profiling : Use kinase selectivity panels to rule out non-specific effects. Discrepancies between in vitro and cellular data may stem from:

- Compound efflux via transporters (e.g., P-glycoprotein).

- Metabolism to inactive/active metabolites (analyzed via LC-MS).

- Compensatory signaling pathways in cells .

Q. How can researchers address discrepancies between computational predictions and experimental observations of physicochemical properties (e.g., solubility, logP)?

- Solubility : Experimental determination via shake-flask methods (vs. predicted COSMO-RS values) under physiologically relevant pH conditions.

- logP : Compare experimental HPLC-derived logP with QSPR models. Adjust synthetic routes (e.g., adding polar groups) to align properties.

- Stability Studies : Monitor degradation under stress conditions (light, heat, humidity) to refine computational stability models .

Q. What strategies are employed to optimize the compound's pharmacokinetic profile while retaining bioactivity?

- Prodrug Design : Introduce ester or carbonate groups to improve oral bioavailability, with enzymatic cleavage in vivo.

- Metabolic Soft Spots : Identify labile sites (e.g., acetyl groups) via microsomal stability assays and stabilize them through fluorination or cyclization.

- Salt Formation : Enhance aqueous solubility using hydrochloride or mesylate salts without altering core pharmacophores .

Methodological Considerations

- Data Contradiction Analysis : Use meta-analysis of published datasets to identify consensus trends. For example, conflicting cytotoxicity data may arise from cell line-specific genetic backgrounds; validate findings across multiple models .

- Reaction Optimization : Employ Design of Experiments (DoE) to systematically vary temperature, solvent, and stoichiometry for yield improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。